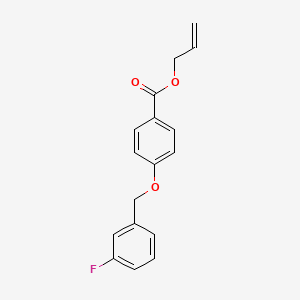

Allyl 4-((3-fluorobenzyl)oxy)benzoate

Description

Allyl 4-((3-fluorobenzyl)oxy)benzoate is a benzoate ester derivative featuring an allyl ester group and a 3-fluorobenzyloxy substituent at the para position of the benzene ring. The fluorinated benzyloxy group introduces electron-withdrawing effects and aromatic stability, while the allyl ester moiety offers reactivity for further functionalization.

Properties

Molecular Formula |

C17H15FO3 |

|---|---|

Molecular Weight |

286.30 g/mol |

IUPAC Name |

prop-2-enyl 4-[(3-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H15FO3/c1-2-10-20-17(19)14-6-8-16(9-7-14)21-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2 |

InChI Key |

DWJFDYQTXULEPY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Allyl 4-((3-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Allyl 4-((3-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reaction conditions and reagents used.

Reduction: The carbonyl group of the ester can be reduced to form an alcohol.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Allyl 4-((3-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active 4-hydroxybenzoic acid and 3-fluorobenzyl alcohol. These products can then interact with various enzymes and receptors, leading to their biological effects .

Comparison with Similar Compounds

Allyl 4-(Decyloxy)benzoate (I-10)

Key Differences :

- Substituents : Replaces the 3-fluorobenzyloxy group with a linear decyloxy chain.

- Molecular Formula : C₂₀H₂₈O₄ (MW: 332.4 g/mol) vs. inferred C₁₇H₁₅FO₄ (MW: 314.3 g/mol) for the target compound.

- Properties/Applications :

- Impact of Substituents : The decyloxy chain enhances hydrophobicity and phase transition temperatures, whereas the fluorinated aromatic group in the target compound may improve thermal stability and electronic interactions.

2-(Allyloxy)ethyl 4-Fluorobenzoate

Key Differences :

- Ester Group : Uses a 2-(allyloxy)ethyl ester instead of a simple allyl ester.

- Substituents : Features a 4-fluoro group on the benzoate ring rather than a 3-fluorobenzyloxy substituent.

- Molecular Formula : C₁₂H₁₃FO₄ (MW: 252.2 g/mol).

- Properties/Applications :

4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (13c)

Key Differences :

- Functional Group : Replaces the benzoate ester with a hydroxybenzaldehyde group.

- Molecular Formula : C₁₄H₁₁FO₃ (MW: 246.1 g/mol).

- Properties/Applications :

- Impact of Substituents : The aldehyde group increases susceptibility to oxidation and nucleophilic attack, contrasting with the stability of the ester group in the target compound.

Allyl 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Key Differences :

- Additional Substituents : Contains 3-chloro and 5-ethoxy groups on the benzene ring.

- Molecular Formula : C₁₉H₁₈ClFO₄ (MW: 364.8 g/mol).

- Properties/Applications :

- Impact of Substituents : The chloro and ethoxy groups introduce steric hindrance and electronic modulation, which could influence binding affinity in biological targets or solubility in organic solvents.

Key Research Findings and Trends

- Substituent Effects: Aliphatic vs. Aromatic Chains: Alkoxy chains (e.g., decyloxy) enhance hydrophobicity and FI efficiency in crude oil, while fluorinated benzyloxy groups may improve thermal stability and electronic interactions .

- Functional Group Reactivity :

- Esters (e.g., allyl benzoates) offer stability and versatility for industrial applications, whereas aldehydes (e.g., 13c) are more reactive in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.